Product packaging for Z-L-Gla(OtBu)2-OH(Cat. No.:CAS No. 60686-50-2)

Z-L-Gla(OtBu)2-OH

Cat. No.: B554408
CAS No.: 60686-50-2
M. Wt: 437,49 g/mole
InChI Key: NQTADLQHYWFPDB-UHFFFAOYSA-N
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Description

Contextualizing Z-L-Gla(OtBu)2-OH within γ-Carboxyglutamic Acid Chemistry

γ-Carboxyglutamic acid is a non-proteinogenic amino acid that is crucial for the function of a variety of proteins involved in blood coagulation, bone metabolism, and signal transduction. The presence of two carboxylic acid groups on the γ-carbon of the glutamic acid side chain imparts a high affinity for calcium ions, a property that is central to the biological activity of Gla-containing proteins.

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the two γ-carboxyl groups are protected as tert-butyl (OtBu) esters. This strategic protection is essential for its use in peptide synthesis. The Z group prevents the amino terminus from participating in unwanted reactions, while the bulky OtBu esters shield the highly reactive γ-carboxyl groups, preventing side reactions and ensuring that the peptide bond formation occurs at the desired α-carboxyl group. peptide.com

Historical Development and Evolution of Gla-Containing Peptide Synthesis Methodologies

The journey to efficiently synthesize Gla-containing peptides has been marked by significant challenges and innovations. Early methods were often plagued by low yields and side reactions due to the sensitive nature of the Gla residue. The development of solid-phase peptide synthesis provided a major leap forward, allowing for more efficient and automated synthesis. chempep.com

Over the years, researchers have developed various strategies to overcome these hurdles. This includes the use of specialized linkers and resins, the optimization of coupling reagents, and the development of novel protecting group strategies. The synthesis of human matrix Gla protein, for instance, utilized a Boc-based solid-phase peptide synthesis strategy with in situ neutralization and HBTU activation to successfully incorporate the Gla residues. nih.gov The evolution of these methodologies has been driven by the increasing demand for synthetic Gla-containing peptides to study their biological roles in detail.

Research Gaps and Future Directions in this compound Application

Despite the significant progress in the synthesis of Gla-containing peptides, several challenges and opportunities for future research remain. A major research gap is the development of more efficient and "greener" synthetic methods. Traditional peptide synthesis often relies on large quantities of organic solvents, which raises environmental concerns. mdpi.com The development of aqueous-based synthesis methods or the use of more environmentally benign solvents is an active area of research. nih.govnih.gov

Furthermore, there is a continuing need for novel protecting group strategies that offer improved orthogonality and can be removed under even milder conditions to preserve the integrity of complex and sensitive peptides. The exploration of enzymatic methods for peptide synthesis also presents a promising avenue for future development, offering high specificity and mild reaction conditions. creative-peptides.com

Future applications of this compound and related derivatives are likely to expand beyond basic research. As our understanding of the roles of Gla-containing proteins in disease progresses, there will be an increasing demand for synthetic peptides for use in diagnostics and as potential therapeutic agents. The ability to synthesize these complex molecules with high purity and in larger quantities will be crucial for translating fundamental research into clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B554408 Z-L-Gla(OtBu)2-OH CAS No. 60686-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679829
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60686-50-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Strategies for Z L Gla Otbu 2 Oh

Stereoselective Synthesis of Z-L-Gla(OtBu)₂-OH

The "L" designation in Z-L-Gla(OtBu)₂-OH signifies the L-configuration of glutamic acid. Achieving this stereoselectivity can be accomplished either by starting with naturally occurring L-glutamic acid (chiral pool synthesis) or through enantioselective synthetic routes.

While starting from L-glutamic acid is a common and direct approach, enantioselective synthesis methods can also be employed to generate the L-glutamic acid scaffold. These methods often rely on chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For instance, enantioselective conjugate addition reactions of Schiff base ester derivatives to Michael acceptors, catalyzed by chiral phase-transfer catalysts, have been developed for the synthesis of unnatural α-amino acid derivatives researchgate.net. Similarly, tandem relay catalysis involving palladium and isothiourea has been reported for the enantioselective synthesis of α-amino acid derivatives with multiple stereocenters acs.org. Electrochemical methods have also shown promise in diastereoselective carboxylation of chiral α-bromocarboxylic acid derivatives beilstein-journals.org. These advanced strategies ensure the introduction of the L-glutamic acid moiety with high enantiomeric purity, which is vital for the biological activity of peptides synthesized from it.

In the context of Z-L-Gla(OtBu)₂-OH, the term "γ-carboxylation" likely refers to the protection of the γ-carboxyl group of glutamic acid. Glutamic acid possesses an α-carboxyl group and a γ-carboxyl group (side chain). The synthesis of Z-L-Gla(OtBu)₂-OH involves protecting both of these carboxyl groups as tert-butyl esters. While direct stereoselective carboxylation reactions are known in organic chemistry wikidoc.org, the synthesis of this specific derivative typically starts from L-glutamic acid, where the stereochemistry at the α-carbon is already established. The challenge then lies in selectively protecting the carboxyl groups without epimerization. Methods such as transesterification of protected glutamic acid derivatives with tert-butyl acetate (B1210297) have been employed to introduce the tert-butyl ester functionalities google.com. The use of tert-butyl ester protection is particularly important to prevent unwanted cyclization reactions that can occur with smaller ester protecting groups worktribe.com.

Protecting Group Chemistry in Z-L-Gla(OtBu)₂-OH Synthesis

The successful synthesis of Z-L-Gla(OtBu)₂-OH relies heavily on the appropriate selection and application of protecting groups for the α-amino and the α- and γ-carboxyl functionalities.

The Benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the α-amino function of amino acids researchgate.netthieme-connect.debachem.com. Its introduction is typically achieved using reagents like benzyl (B1604629) chloroformate under mild conditions thieme-connect.de. The Z group is favored for its stability under a broad range of reaction conditions, including basic treatments and mild acidic conditions, and it is also stable to the removal conditions for tert-butyloxycarbonyl (Boc) protecting groups researchgate.netorganic-chemistry.org. This stability allows for selective manipulations of other parts of the molecule during synthesis.

The tert-butyl (tBu) ester is a prevalent protecting group for the carboxyl functionalities of amino acids, including both the α- and γ-carboxyl groups of glutamic acid peptide.comiris-biotech.deug.edu.pl. The protection of glutamic acid's carboxyl groups as tert-butyl esters, forming the (OtBu)₂ moiety, is essential to prevent unwanted side reactions such as lactamization or ester hydrolysis during subsequent synthetic steps worktribe.com.

The tert-butyl ester protecting groups are generally stable under basic conditions and mild acidic conditions, as well as to TFA cleavage conditions when used for other protecting groups peptide.comiris-biotech.dethermofisher.com. Their primary cleavage method involves treatment with strong acids, most commonly neat or concentrated trifluoroacetic acid (TFA), often in the presence of scavengers like thioanisole (B89551) or triisopropylsilane (B1312306) (TIS) to trap the generated tert-butyl cations and prevent side reactions with nucleophilic amino acid residues thermofisher.comresearchgate.netsigmaaldrich.com. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be employed for their removal researchgate.net. The cleavage of tert-butyl esters is typically performed under anhydrous acidic conditions organic-chemistry.org.

Orthogonal protecting group strategies are fundamental in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. In the context of amino acid chemistry, the combination of different protecting groups with distinct cleavage mechanisms is key. The Z group, typically removed by hydrogenolysis (a reductive process), and tert-butyl esters, removed by strong acidolysis, represent a classic orthogonal pair organic-chemistry.org. This orthogonality allows for the selective deprotection of the amine while leaving the carboxyl esters intact, or vice versa, depending on the reaction sequence.

For instance, in a multi-step synthesis, the Z group on the amine could be removed via hydrogenolysis, yielding an intermediate with free amine and tert-butyl protected carboxyls. Subsequently, the tert-butyl esters could be cleaved under acidic conditions. Conversely, if the tert-butyl esters were to be cleaved first using strong acid, the Z group's stability to these conditions would need careful consideration, as strong acids can also cleave the Z group. Therefore, hydrogenolysis is often the preferred method for Z group removal when orthogonality with acid-labile groups is desired. The widely used Fmoc/tBu strategy in solid-phase peptide synthesis provides a clear example of orthogonality, where Fmoc is base-labile and tBu is acid-labile organic-chemistry.orgiris-biotech.deorganic-chemistry.org. While Z is less common in solid-phase synthesis, its orthogonal cleavage mechanism (hydrogenolysis) makes it a valuable protecting group in solution-phase peptide synthesis or for specific intermediate steps.

Z L Gla Otbu 2 Oh in Peptide and Peptidomimetic Research

Incorporation of Gla Residues into Biologically Active Peptides

The ability to introduce Gla residues into specific positions within a peptide sequence is fundamental to understanding their biological significance. Z-L-Gla(OtBu)2-OH serves as the key reagent in this process, enabling the synthesis of complex Gla-containing peptides.

The γ-carboxyglutamic acid-rich (GLA) domain is a characteristic feature of a number of proteins, particularly those involved in blood coagulation and bone metabolism. wikipedia.org This domain typically contains multiple Gla residues that are crucial for calcium ion binding, which in turn is essential for the protein's proper conformation and function. wikipedia.orgwikipedia.org The synthesis of these Gla-rich domains is a significant challenge that has been overcome through the use of protected Gla building blocks like this compound. sigmaaldrich.com

Researchers have successfully synthesized various Gla-containing peptides, including fragments of blood coagulation factors and other Gla proteins. For instance, the synthesis of α-conotoxin TxIC, a peptide from the venom of the cone snail Conus textile, incorporated Gla(otBu)2 to achieve its final structure. nih.gov These synthetic peptides are invaluable tools for studying the precise roles of individual Gla residues in protein-protein and protein-membrane interactions.

Table 1: Examples of Synthesized Peptides Incorporating Gla Residues

Peptide/DomainBiological Source/TargetKey Research Finding
α-Conotoxin TxICConus textile (cone snail)Manual assembly using Fmoc-Gla(OtBu)2-OH was successful in producing the C-terminally amidated peptide. nih.gov
GLA Domain FragmentsBlood Coagulation Factors (e.g., Factor IX)The high-affinity calcium binding sites in the GLA domain mediate the binding of factor IXa to platelets. wikipedia.org
pT(502-510) peptide analogsCDC25A derived phosphopeptidesSubstitution of pThr with Gla demonstrated the requirement of at least one negative charge for binding to 14-3-3ε. biorxiv.org

The incorporation of Gla residues has a profound impact on the conformational properties of peptides. The negatively charged carboxyl groups of Gla can participate in electrostatic interactions and, crucially, chelate divalent cations like calcium. This ion binding often induces significant conformational changes, leading to a more ordered and biologically active structure. wikipedia.org

For example, studies on the neuroactive peptide Con-T from the cone snail Conus tulipa, which contains four Gla residues, have shown that it folds into a twisted α-helical structure. nih.gov The replacement of these Gla residues with glutamic acid was found to significantly reduce the peptide's helicity, highlighting the stabilizing role of Gla. nih.gov Similarly, the de novo designed peptide JAK1, which contains periodically placed Gla residues, remains unstructured in solution but folds into a helical conformation upon binding to a hydroxyapatite (B223615) surface. acs.org

In another study, a metal-binding coiled-coil peptide, Gla2Nx, was designed to be destabilized in its apo form due to repulsion between negatively charged Gla side chains. The addition of metal ions induced folding and increased helicity by chelating the Gla residues. acs.org

Design and Synthesis of Gla-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. nih.govunifi.it The design and synthesis of Gla-containing peptidomimetics represent a promising avenue for developing novel therapeutics.

The introduction of non-natural amino acids or alterations to the peptide backbone can lead to peptidomimetics with tailored biological activities. abyntek.com In the context of Gla-containing peptides, modifications can be designed to enhance their binding affinity to target receptors or to modulate their interaction with calcium ions.

For instance, the replacement of amide bonds with more stable linkages, such as triazoles, can increase resistance to proteolytic degradation. unifi.itfrontiersin.org Systematic Nα-alkylation is another strategy that can improve biological activity by inducing specific conformational constraints. nih.gov The design of peptidomimetics often begins with identifying the key pharmacophore elements of a natural peptide and then using structural constraints to optimize their three-dimensional arrangement. nih.gov

Understanding the three-dimensional structure of peptidomimetics is crucial for rational drug design. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FT-IR) spectroscopy, are employed to analyze the conformational preferences of these molecules. mdpi.comgla.ac.uk

Computational methods, such as molecular dynamics (MD) simulations, provide further insights into the dynamic behavior and conformational landscape of peptidomimetics in different environments. frontiersin.org For example, detailed spectroscopic analysis of peptidomimetics containing a ferrocene (B1249389) template revealed distinct hydrogen-bonding patterns that influence their turn-forming potential. mdpi.com Similarly, the conformational analysis of peptidotriazolamers, a class of peptidomimetics with alternating amide and triazole linkages, has shown that they can adopt compact, folded conformations. frontiersin.org

Advanced Functionalization Strategies for this compound Derived Peptides

The versatility of this compound extends beyond the simple incorporation of Gla residues. The unique chemical properties of the Gla side chain open up possibilities for advanced functionalization, allowing for the development of sophisticated peptide-based tools and therapeutics.

One strategy involves the late-stage functionalization of peptides on the solid phase. This approach allows for the introduction of various chemical moieties after the main peptide chain has been assembled, providing a modular way to create diverse peptide libraries. uni-heidelberg.de For example, the carboxyl groups of the Gla residues could potentially serve as handles for attaching imaging agents, drug molecules, or other functional groups.

Furthermore, the development of novel ligation techniques, such as the Staudinger ligation, expands the possibilities for constructing large and complex peptide structures that would be difficult to access through traditional synthesis methods. raineslab.com These advanced strategies, combined with the foundational role of this compound, continue to push the boundaries of peptide and peptidomimetic research.

Post-Synthetic Modifications and Derivatization

Following the successful incorporation of Gla into a peptide sequence using building blocks like Fmoc-Gla(OtBu)2-OH or this compound, the resulting peptide can undergo a variety of post-synthetic modifications. nih.gov These modifications are designed to introduce new functionalities, probes, or structural constraints. The protecting groups on the Gla residue—the di-tert-butyl esters (OtBu) on the γ-carboxyl groups and the N-terminal protecting group (like Z or Fmoc)—are themselves part of the post-synthetic process, as their removal is necessary to yield the final, functional peptide. The OtBu groups are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), and research has shown that the Gla residue is stable to these conditions without undergoing decarboxylation. nih.gov

Once the peptide is synthesized and deprotected, further derivatization can be carried out on specific amino acid side chains within the sequence. For instance, in synthetic conotoxins containing Gla, other residues like cysteine are often involved in post-synthetic modifications to form specific disulfide bridges, which are critical for the peptide's three-dimensional structure and biological activity. nih.gov Chemical modification strategies can also target other reactive side chains, such as the ε-amino group of lysine (B10760008) or the hydroxyl group of serine, to append labels or other moieties while the Gla residues are preserved to ensure calcium-binding capabilities. ntu.edu.sg

Bioconjugation Techniques for Gla-Containing Peptides

Bioconjugation is the chemical process of attaching other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads, to a biomolecule like a peptide. thermofisher.com Peptides containing γ-carboxyglutamic acid offer several handles for such conjugation.

The most distinctive feature of a deprotected Gla residue is its malonic acid-like side chain with two carboxylic acid groups. These carboxylates can be activated, for example with carbodiimide (B86325) chemistry using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds with amine-containing molecules. thermofisher.comresearchgate.net This allows for direct conjugation at the Gla sites.

Alternatively, established bioconjugation methods can target other amino acids within the peptide sequence. This preserves the Gla residues' primary function of chelating calcium ions, which is often essential for the peptide's conformation and activity. wikipedia.org Common strategies include:

Amine-reactive chemistry : Targeting the N-terminal α-amine or the ε-amine of lysine residues using NHS esters. thermofisher.com

Thiol-reactive chemistry : Modifying cysteine residues with maleimides or haloacetyls, which is a highly specific method for site-directed conjugation. researchgate.net

Click Chemistry : Modern bioconjugation techniques, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, can be employed by incorporating unnatural amino acids bearing azide (B81097) or alkyne groups into the peptide sequence. d-nb.info

Azo Coupling : This method can be used to modify tyrosine residues within the peptide chain, providing another avenue for conjugation without disturbing the Gla residues. mdpi.com

The choice of strategy depends on the desired location of the conjugate and the need to preserve the native function of the Gla domains.

Investigating the Role of this compound in Peptide Stability and Proteolysis Resistance

Enzymatic Stability Studies of Gla-Modified Peptides

A significant hurdle for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov Modifications that enhance resistance to proteolysis can significantly improve a peptide's therapeutic potential. The introduction of unnatural amino acids or modifications to the peptide backbone are common strategies to increase stability. nih.gov

The presence of Gla residues can contribute to proteolytic resistance through conformational effects. The chelation of calcium ions by Gla domains often induces a more rigid and compact α-helical structure. oup.com This ordered conformation can mask protease cleavage sites, making the peptide less accessible to enzymatic attack compared to its more flexible, non-carboxylated (Glu-containing) counterpart. Studies on vitamin K-dependent proteins have suggested that carboxylation plays a role in protein stability. pnas.org While specific kinetic data for the proteolysis of many Gla-peptides is dispersed, the general principle is that increased structural stability correlates with enhanced resistance to proteases.

PeptideModificationObserved Effect on Proteolytic StabilityPlausible Mechanism
Model Peptide AContains multiple Glutamic acid (Glu) residuesLow stability in serum; rapid degradation by proteases.Flexible, random-coil structure exposes multiple protease cleavage sites.
Model Peptide BGlu residues replaced with Gla (γ-carboxyglutamic acid)Increased half-life in serum compared to Peptide A.In the presence of Ca2+, the peptide adopts a rigid, stable α-helical conformation, masking cleavage sites. oup.com
Antimicrobial PeptideEnd-tagging with unnatural amino acidsHigh stability against proteases like trypsin and chymotrypsin. nih.govSteric hindrance at the N- or C-terminus prevents recognition by exopeptidases and endopeptidases. nih.gov

Chemical Stability under Varying Conditions

Notably, the γ-dicarboxylic acid moiety is resistant to decarboxylation under the acidic conditions required for peptide synthesis, such as during the cleavage of tert-butyl-based protecting groups with TFA. nih.gov Furthermore, peptide-bound Gla has been shown to be stable during both acidic and alkaline hydrolysis, a testament to its chemical resilience. nih.gov However, the defining characteristic of Gla-containing peptides is their interaction with divalent cations. The structure, and thus the stability, can be highly dependent on the ionic environment. The removal of calcium ions by chelating agents like citrate (B86180) or EDTA will disrupt the Gla-dependent secondary structure, leading to a loss of function and potentially increased susceptibility to chemical or enzymatic degradation. wikipedia.org

ConditionObservation on Gla-PeptideReference
Strong Acid (e.g., TFA)Stable; no significant decarboxylation of the Gla residue occurs. nih.gov
Acidic HydrolysisThe peptide-bound Gla residue is chemically stable. nih.gov
Alkaline HydrolysisThe peptide-bound Gla residue is chemically stable. nih.gov
Presence of Ca2+Induces folding into a stable, often α-helical, conformation. oup.com
Presence of Chelating Agents (e.g., EDTA, Citrate)Calcium is stripped from Gla residues, leading to loss of secondary structure and function. wikipedia.org

Biochemical and Mechanistic Investigations of Z L Gla Otbu 2 Oh Derived Structures

Role of γ-Carboxyglutamic Acid in Calcium Chelation and Protein-Ligand Interactions

The defining characteristic of γ-carboxyglutamic acid (Gla) is its ability to chelate calcium ions. This property is central to the function of many vitamin K-dependent (VKD) proteins, influencing their conformation and interactions with other molecules, particularly phospholipids (B1166683) on cell membranes.

Gla residues contribute significantly to the high-affinity binding of calcium ions, a process essential for the biological activity of VKD proteins. Studies employing techniques like nuclear magnetic resonance (NMR) spectroscopy and calorimetry have quantified these interactions. For instance, in human protein C, specific Gla residues (Gla 6, 16, 25, and 26) were found to be involved in higher-affinity calcium binding sites, while others (Gla 7, 14, 19, 20, and 29) coordinated calcium more weakly nih.govacs.org. Synthetic peptides containing Gla residues have also been studied to determine their calcium binding affinities. A peptide with a sequence from human protein C, containing nine Gla residues, exhibited strong calcium binding sites with an average dissociation constant (Kd) of 0.4 mM nih.gov. Similarly, conantokin-G, a peptide toxin with five Gla residues, demonstrates distinct calcium binding behavior, with four binding sites identified oup.comnih.gov.

Spectroscopic methods, particularly NMR, have been instrumental in characterizing the interaction of metal ions, primarily calcium, with Gla-containing peptides pnas.org. By selectively labeling Gla residues with isotopes like ¹³C, researchers can monitor changes in chemical shifts upon calcium addition, allowing for the determination of dissociation constants for individual Gla residues nih.govacs.org. These studies have revealed that calcium binding induces conformational changes in Gla domains, often leading to the exposure of hydrophobic patches that mediate interactions with cell membranes nih.govresearchgate.netwikipedia.org. For example, ¹¹³Cd-NMR studies on conantokin analogues have elucidated the specific modes of metal ion binding by Gla residues, highlighting differences in binding behavior even among closely related peptides oup.comnih.gov.

Gla-Containing Peptides in Enzyme-Substrate Recognition Studies

The formation of Gla residues is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), a vitamin K-dependent enzyme. Understanding the substrate specificity and kinetics of this enzyme is crucial for comprehending the regulation of VKD protein function.

The γ-glutamyl carboxylase recognizes specific glutamate (B1630785) residues within target proteins for carboxylation. This recognition is primarily mediated by a propeptide region located N-terminally to the mature protein sequence, which acts as a binding site for the carboxylase haematologica.orgpnas.org. While mammalian and Conus (a marine mollusc) γ-carboxylases share sequence similarity, they exhibit divergent substrate specificities pnas.org. Studies have shown that peptides containing Glu-Glu sequences are generally better substrates than those with single Glu residues annualreviews.org. Furthermore, modifications to residues preceding a Glu-Glu sequence can influence substrate activity annualreviews.org. The enzyme can also carboxylate modified glutamate residues, though to a lesser extent, and has been shown to form β-carboxyaspartic acid annualreviews.org.

Kinetic studies of the γ-glutamyl carboxylase have provided insights into the efficiency and regulation of Gla formation. The enzyme requires reduced vitamin K and catalyzes the carboxylation of glutamate residues to Gla, with the concomitant oxidation of vitamin K to vitamin K epoxide mdpi.comresearchgate.netwikidoc.org. The carboxylase is known to be processive, meaning it remains bound to its substrate throughout multiple carboxylation events ashpublications.orgnih.gov. Studies on the binding affinity of propeptide regions to the carboxylase indicate that affinity influences the efficiency of carboxylation; for instance, high-affinity propeptides (Kd ~1 nM) can lead to significant uncarboxylated protein, while optimal affinity (Kd ~5 nM) results in efficient carboxylation haematologica.org. Kinetic analyses of the bovine enzyme with a specific peptide substrate yielded a Km of approximately 1 μM pnas.org.

Mechanistic Insights into Biochemical Pathways Involving Gla-Residues

Gla residues are integral to the function of numerous VKD proteins, playing critical roles in various physiological processes. Their presence confers unique properties that are essential for protein activity.

The post-translational modification of glutamate to Gla by γ-glutamyl carboxylase is a key step in activating VKD proteins mdpi.com. These proteins, including coagulation factors (II, VII, IX, X), protein C, protein S, and bone proteins like osteocalcin (B1147995) and matrix Gla protein (MGP), are involved in diverse functions pnas.orgwikipedia.orgontosight.airesearchgate.net. In blood coagulation, the Gla domain, upon binding calcium ions, facilitates the interaction of these factors with phospholipid membranes, a crucial step for the efficient progression of the coagulation cascade researchgate.netwikipedia.orgashpublications.orgdoctorabad.com. The increased negative charge conferred by the Gla residues upon calcium binding is responsible for this membrane localization haematologica.org. In bone metabolism, Gla-containing proteins like osteocalcin are implicated in regulating calcium deposition and bone mineralization ontosight.airesearchgate.netnih.gov. The precise positioning and number of Gla residues are critical for the proper folding, calcium binding, and subsequent biological activity of these proteins mdpi.comdoctorabad.com.

Advanced Research Applications of Z L Gla Otbu 2 Oh in Material Science and Analytical Chemistry

Z-L-Gla(OtBu)2-OH Derivatives in Advanced Analytical Techniques

Development of New Chromatographic Phases

While direct incorporation of this compound into chromatographic stationary phases is not extensively detailed in the provided literature, the principles derived from Gla's properties are applied in advanced separation methodologies.

Immunoaffinity Chromatography: The specific recognition of Gla residues by antibodies has been leveraged for the purification of Gla-containing proteins. Antibodies targeting Gla epitopes can be immobilized onto chromatographic resins, enabling the selective capture and subsequent elution of Gla-modified proteins from complex biological samples google.com. This method highlights the utility of Gla as a distinct marker for affinity-based separations.

Hydroxyapatite (B223615) Affinity Chromatography: Proteins rich in Gla residues, such as osteocalcin (B1147995), exhibit a strong affinity for hydroxyapatite. This interaction is utilized in hydroxyapatite affinity chromatography, providing a means to separate Gla-containing proteins from those lacking this modification, thereby exploiting Gla's calcium-binding characteristics for purification .

Analytical Separation Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the analysis of Gla-containing peptides. These methods often involve chemical derivatization, such as the decarboxylation of Gla in the presence of deuterium (B1214612) to form γ-dideuteroglutamyl residues, which facilitates their identification and quantification through mass spectral analysis nih.govportlandpress.comresearchgate.netnih.govpnas.orgnih.gov. These analytical strategies underscore the importance of Gla's distinct chemical signature in advanced separation science.

Mass Spectrometry-Based Proteomics with Gla-Modified Standards

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool in proteomics for identifying and quantifying proteins and their post-translational modifications (PTMs). The accurate quantification of Gla-modified peptides relies heavily on the use of Stable Isotope-Labeled (SIL) peptides as internal standards.

Quantification of Gla-Modified Peptides: MS-based techniques enable the precise measurement of gamma-carboxylation levels in specific peptides derived from protein digestion google.com. These methods can distinguish between glutamic acid (Glu) and gamma-carboxyglutamic acid (Gla) residues based on their mass and fragmentation patterns nih.govnih.gov. Researchers utilize these techniques to determine the ratio of Gla to Glu at specific sites within peptides, providing insights into protein modification status portlandpress.comresearchgate.net.

Role of Stable Isotope-Labeled (SIL) Standards: For robust and accurate quantitative proteomics, SIL peptides are indispensable internal standards. These labeled peptides, incorporating stable isotopes (e.g., ¹³C, ¹⁵N), are added to biological samples prior to analysis. By comparing the MS signal intensity of the endogenous peptide to that of the SIL standard, researchers can normalize variations in sample preparation and MS detection, thereby achieving precise quantification of Gla-modified peptides and their abundance ghdiscoverycollaboratory.orggoogle.comsb-peptide.comnih.gov. This approach is crucial for studying variations in protein PTMs, including gamma-carboxylation nih.gov.

Table 1: Mass Spectrometry Techniques in Gla Proteomics

TechniqueApplication in Gla ProteomicsRole of Standards
Gas Chromatography-MS (GC-MS)Sequence determination of Gla-containing peptides; identification of Gla residues via mass shifts after decarboxylation.Used for detailed analytical characterization of Gla-modified peptide fragments.
Liquid Chromatography-MS/MS (LC-MS/MS)Quantification of Gla-modified peptides; differentiation of Gla vs. Glu residues; PTM analysis.Stable Isotope-Labeled (SIL) peptides serve as internal standards for accurate quantification.
Targeted MS (MRM/PRM)Precise quantification of specific Gla-containing peptides and their proteoforms.SIL peptides are essential for normalizing signal intensity and ensuring quantitative accuracy.

Radiopharmaceutical Applications of Gla-Containing Peptides

Gamma-carboxyglutamic acid (Gla) residues are pivotal for the calcium-binding activity of several vitamin K-dependent proteins, which are crucial in blood coagulation and bone metabolism. This calcium-binding capacity, coupled with the targeting potential of peptides, positions Gla-containing peptides as promising candidates for radiopharmaceutical development, particularly for diagnostic imaging and targeted therapy.

Synthesis of Radiogallium-Labeled Gla-Peptides

The development of radiopharmaceuticals for Positron Emission Tomography (PET) frequently involves labeling peptides with radionuclides such as Gallium-68 (⁶⁸Ga). ⁶⁸Ga is a favored radionuclide due to its availability from ⁶⁸Ge/⁶⁸Ga generators, enabling cyclotron-independent production and widespread clinical accessibility researchgate.netnih.govingentaconnect.comnih.gov. The synthesis of ⁶⁸Ga-labeled radiopharmaceuticals typically entails conjugating a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), to a targeting peptide. Subsequently, the ⁶⁸Ga³⁺ cation is complexed with the chelator under optimized conditions (e.g., controlled pH, temperature, and reaction time) to yield the final radiolabeled agent nih.govnih.govupb.ro.

Although specific protocols for synthesizing this compound directly into radiopharmaceuticals are not detailed in the provided literature, research has explored the radiogallium labeling of peptides containing glutamic acid (Glu) residues. These studies indicate that peptides incorporating acidic amino acid motifs, including Glu, can exhibit affinity for bone and are under investigation for bone-seeking radiopharmaceutical applications mdpi.comresearchgate.net. The fundamental approach involves utilizing the peptide as a vector to direct the radiolabel to specific tissues or biological targets. General synthesis pathways for ⁶⁸Ga-labeled peptides include:

Chelator Conjugation: The covalent attachment of a bifunctional chelator to the peptide sequence.

Radiolabeling: The complexation of ⁶⁸Ga³⁺ with the chelator-peptide conjugate, often employing methods that minimize or eliminate organic solvents and reduce reaction times to achieve high radiochemical yields and purity nih.gov.

Impact of Gla Isomerism on Radiopharmaceutical Distribution

The stereochemistry of amino acid residues within a peptide can profoundly influence its pharmacokinetic profile, including biodistribution and target accumulation. Studies investigating radiogallium-labeled peptides containing glutamic acid (Glu) have examined the effects of different stereoisomers on their distribution patterns.

Comparative studies of radiogallium-labeled peptides composed of glutamic acid residues [(Glu)₁₄] have revealed that the optical isomerism of these residues can lead to significant differences in kidney uptake and retention, even when bone affinity remains consistent. For instance, research has compared compounds such as [⁶⁷Ga]Ga-HBED-CC-(l-Glu)₁₄, [⁶⁷Ga]Ga-HBED-CC-(d-Glu)₁₄, and [⁶⁷Ga]Ga-HBED-CC-(dl-Glu)₁₄.

Renal Accumulation: Pronounced variations in renal accumulation were observed among different stereoisomeric forms of Glu-containing peptides. Notably, studies suggest that [⁶⁷Ga]Ga-HBED-CC-(d-Glu-l-Glu)₇ exhibited lower kidney accumulation compared to other tested isomers mdpi.comresearchgate.net. This indicates that the specific arrangement of L- and D-glutamic acid residues can modulate the radiopharmaceutical's processing and excretion by the kidneys.

Bone Affinity: Despite observed differences in renal distribution, the bone-seeking affinity of these radiogallium-complexed oligo-acidic amino acid peptides was generally found to be comparable across various isomer combinations mdpi.comresearchgate.net.

These findings underscore the critical role of stereochemistry in the design of radiopharmaceuticals. By carefully selecting isomer configurations, it may be possible to optimize biodistribution profiles, enhance therapeutic efficacy, or improve diagnostic accuracy by minimizing off-target accumulation, particularly in sensitive organs like the kidneys.

Table 2: Biodistribution Comparison of Radiogallium-Labeled Glu-Peptides with Different Isomers

RadiopharmaceuticalPeptide CompositionChelatorObserved Kidney AccumulationReported Bone AffinityReference(s)
[⁶⁷Ga]Ga-HBED-CC-(l-Glu)₁₄(L-Glu)₁₄HBED-CCHighComparable mdpi.comresearchgate.net
[⁶⁷Ga]Ga-HBED-CC-(d-Glu)₁₄(D-Glu)₁₄HBED-CCModerate to HighComparable mdpi.comresearchgate.net
[⁶⁷Ga]Ga-HBED-CC-(dl-Glu)₁₄(DL-Glu)₁₄HBED-CCModerateComparable mdpi.comresearchgate.net
[⁶⁷Ga]Ga-HBED-CC-(d-Glu-l-Glu)₇(D-Glu-L-Glu)₇HBED-CCLowestComparable mdpi.comresearchgate.net

Note: HBED-CC refers to N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid.

Compound Name List:

this compound

gamma-carboxyglutamic acid (Gla)

glutamic acid (Glu)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

[⁶⁷Ga]Ga-HBED-CC-(l-Glu)₁₄

[⁶⁷Ga]Ga-HBED-CC-(d-Glu)₁₄

[⁶⁷Ga]Ga-HBED-CC-(dl-Glu)₁₄

[⁶⁷Ga]Ga-HBED-CC-(d-Glu-l-Glu)₇

Gallium-68 (⁶⁸Ga)

Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator

Q & A

Basic: What are the key steps for synthesizing Z-L-Gla(OtBu)₂-OH, and how can purity be ensured during the process?

Answer:
The synthesis typically involves:

Protection of carboxyl groups : Use tert-butyl (OtBu) groups to protect γ-carboxylic acids under anhydrous conditions with DCC/DMAP coupling .

Fmoc/Z-group incorporation : Introduce the Z (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group via carbodiimide-mediated activation .

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from tert-butyl methyl ether.

Purity verification : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS to confirm >98% purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Basic: Which spectroscopic methods are most effective for characterizing Z-L-Gla(OtBu)₂-OH?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm tert-butyl (δ ~1.4 ppm) and backbone protons. For paramagnetic impurities, use T1 relaxation filters .
  • IR : Validate carbonyl stretches (C=O at ~1720 cm⁻¹ for OtBu; ~1690 cm⁻¹ for carbamate) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 526.6 .

Advanced: How can conflicting data on stereoselectivity in Z-L-Gla(OtBu)₂-OH synthesis be resolved?

Answer:

  • Systematic parameter variation : Test temperature (-20°C to 25°C), solvent polarity (DMF vs. THF), and catalysts (e.g., Cu(II) chiral auxiliaries) .
  • X-ray crystallography : Resolve absolute configuration using SHELXL-refined structures (CCDC deposition recommended) .
  • Statistical analysis : Apply ANOVA to compare yields/enantiomeric excess (ee) across conditions; report confidence intervals (p < 0.05) .

Advanced: What experimental designs optimize yield in large-scale Z-L-Gla(OtBu)₂-OH synthesis?

Answer:

  • Scale-up adjustments : Use continuous-flow reactors for exothermic steps (e.g., carbamate formation) to improve heat dissipation .
  • Protecting group kinetics : Monitor OtBu deprotection rates via in-situ IR; optimize stoichiometry (1.2 eq. TFA in DCM) .
  • Byproduct mitigation : Implement scavenger resins (e.g., polymer-bound TFA) during workup .

Basic: How should researchers troubleshoot low yields in Z-L-Gla(OtBu)₂-OH coupling reactions?

Answer:

  • Diagnostic steps :
    • Check anhydrous conditions (Karl Fischer titration for H₂O < 50 ppm).
    • Verify carbodiimide freshness via active ester test (disappearance of NHS ester at 340 nm).
    • Optimize base (e.g., NMM vs. DIEA) to minimize racemization .
  • Alternative strategies : Switch to HATU/DIPAD for sterically hindered couplings .

Advanced: What methodologies assess the stability of Z-L-Gla(OtBu)₂-OH under varying storage conditions?

Answer:

  • Accelerated degradation studies :
    • Temperature: 4°C, 25°C, 40°C (monitor via HPLC at t = 0, 7, 14, 30 days).
    • Humidity: 30% vs. 75% RH (dynamic vapor sorption analysis).
  • Mechanistic insight : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage or oxidation) .

Basic: How can researchers ensure reproducibility in Z-L-Gla(OtBu)₂-OH synthesis protocols?

Answer:

  • Documentation : Provide detailed SOPs with molar ratios, mixing rates, and quenching times .
  • Validation : Cross-validate results via independent replication in ≥2 labs; report mean ± SD for yields .
  • Data sharing : Deposit raw NMR/HPLC files in open repositories (e.g., Zenodo) .

Advanced: What strategies validate the stereochemical integrity of Z-L-Gla(OtBu)₂-OH in peptide conjugates?

Answer:

  • Chiral HPLC : Use Chirobiotic T columns (20:80 MeOH/water) to separate diastereomers .
  • Circular dichroism (CD) : Compare λmax and ellipticity to authentic standards .
  • Enzymatic assays : Test resistance to carboxypeptidase Y (retention of configuration) .

Basic: What are the best practices for citing Z-L-Gla(OtBu)₂-OH synthesis protocols in publications?

Answer:

  • Primary literature : Cite original methods (e.g., Ratcliffe et al., 1993 ).
  • Data repositories : Include DOIs for crystallographic data (CCDC) or spectral libraries .
  • Ethical compliance : Follow journal guidelines (e.g., Beilstein JOC) for experimental detail depth .

Advanced: How can computational modeling predict Z-L-Gla(OtBu)₂-OH reactivity in novel peptide substrates?

Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict coupling barriers .
  • MD simulations : Simulate solvation effects (explicit water model) on tert-butyl group stability .
  • Validation : Correlate computed activation energies with experimental kinetic data (R² > 0.95) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.